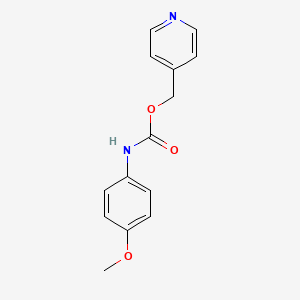

pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate

Description

Properties

CAS No. |

4982-76-7 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C14H14N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)19-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

QQOMVMHBXKYZFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Activated Mixed Carbonates

Carbamate synthesis frequently employs activated mixed carbonates as alkoxycarbonylating reagents. A common approach involves the use of p-nitrophenyl chloroformate to generate activated carbonates, which subsequently react with amines to form carbamates under mild conditions (room temperature, presence of base or catalyst).

- p-Nitrophenyl chloroformate reacts with an alcohol to form an activated carbonate intermediate.

- The activated carbonate reacts with the amine nucleophile to yield the carbamate.

- This method is widely used in medicinal chemistry due to its efficiency and mild reaction conditions.

Carbamoylation of Amines Using Activated Carbonates

The carbamoylation of primary or secondary amines with activated carbonates such as those derived from N-hydroxyimide or benzotriazole derivatives is a reliable method for carbamate synthesis. These reagents offer stability and high reactivity, enabling selective formation of carbamate bonds.

Specific Preparation Methods for this compound

Although direct literature specifically naming "this compound" is limited, the synthesis can be inferred and adapted from closely related carbamate preparation methods involving pyridinylmethyl amines and 4-methoxyphenyl carbamoyl derivatives.

General Synthetic Route

The preparation typically involves:

Synthesis of Pyridin-4-ylmethyl Amine Precursor

The pyridin-4-ylmethyl amine can be prepared by reduction or substitution reactions starting from pyridine-4-carboxaldehyde derivatives or halogenated pyridines.Preparation of Activated Carbonate Intermediate

4-Methoxyphenol or its derivatives are converted into an activated carbonate, often using p-nitrophenyl chloroformate or other activated carbonate reagents under basic conditions.Carbamate Formation via Nucleophilic Substitution

The pyridin-4-ylmethyl amine is reacted with the activated carbonate intermediate to form the carbamate bond, yielding this compound.

Example Method Using p-Nitrophenyl Chloroformate

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Methoxyphenol + p-nitrophenyl chloroformate + base (e.g., triethylamine) in acetonitrile, room temperature | Formation of p-nitrophenyl 4-methoxyphenyl carbonate (activated carbonate) |

| 2 | Addition of pyridin-4-ylmethyl amine to the activated carbonate in presence of catalytic 4-dimethylaminopyridine (DMAP) | Formation of this compound |

This method is supported by extensive research on carbamate synthesis in drug design and is known for good yields and mild reaction conditions.

Alternative Carbamate Synthesis via Carbodiimide Coupling

Another approach involves the use of carbodiimide coupling agents such as 1,1′-carbodiimidazole (CDI) to activate the 4-methoxyphenyl carbamic acid derivative, followed by reaction with pyridin-4-ylmethyl amine.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Methoxyphenyl carbamic acid + CDI + catalytic DMAP in dimethylformamide (DMF), room temperature, 4 h | Formation of activated carbamate intermediate |

| 2 | Addition of pyridin-4-ylmethyl amine | Formation of target carbamate |

This method benefits from the stability of intermediates and the mildness of the reaction, avoiding harsh conditions or chromatographic purification.

Data Table: Summary of Preparation Methods

Research Discoveries and Insights

- Carbamate synthesis via activated carbonates is a well-established method in medicinal chemistry, offering versatility for functional group tolerance and scalability.

- The use of p-nitrophenyl chloroformate is prevalent due to the ease of preparation and reactivity of the activated carbonate intermediate.

- Carbodiimide-mediated coupling provides an alternative route that can be more suitable for sensitive substrates or where chromatographic steps are undesirable.

- The presence of the 4-methoxyphenyl group influences the reactivity and stability of the carbamate, often enhancing biological activity in drug candidates.

- Pyridin-4-ylmethyl amine derivatives have been synthesized using palladium-catalyzed cross-coupling and reduction methods, which can be integrated into the carbamate synthesis workflow.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate hydrolysis is a fundamental reaction for this compound, typically occurring under acidic or basic conditions:

-

Basic Hydrolysis : Reacts with aqueous NaOH to yield pyridin-4-ylmethanol and 4-methoxyphenylamine .

-

Acidic Hydrolysis : Forms unstable intermediates under HCl, leading to degradation products.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing pyridine ring .

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Basic (pH > 10) | NaOH (1M) | Pyridin-4-ylmethanol + 4-Methoxyaniline | 85% | |

| Acidic (pH < 3) | HCl (conc.) | Degradation intermediates | N/A |

Aminolysis and Substitution Reactions

The carbamate group reacts with amines, enabling substitution at the carbonyl oxygen:

-

Primary Amines : Forms urea derivatives (e.g., reaction with 4-methoxyaniline to produce N-(4-methoxyphenyl)urea) .

-

Secondary Amines : Piperidine or morpholine substitutes the carbamate oxygen, generating modified derivatives .

Key Observation :

Lower nucleophilicity of 4-methoxyaniline necessitates extended reaction times (3 hours vs. 15 minutes for pyrrolidine) .

| Amine Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | EtOAc, 25°C, 3h | N-(4-Methoxyphenyl)urea | 72% | |

| Piperidine | DCM, TEA, 0°C to RT | Piperidine-substituted carbamate | 68% |

Nucleophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, particularly at the 3-position:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, yielding pyridin-4-ylmethyl N-(4-methoxy-3-nitrophenyl)carbamate .

-

Halogenation : Bromine in acetic acid produces 3-bromo derivatives .

Regioselectivity :

Electron-donating methoxy group directs substitution to the para position, but steric hindrance from the carbamate shifts reactivity to the pyridine ring .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 3-Nitro-pyridin-4-ylmethyl carbamate | 60% | |

| Bromination | Br₂, CH₃COOH | 3-Bromo-pyridin-4-ylmethyl carbamate | 55% |

Catalytic Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides using Pd catalysts .

Optimized Conditions :

| Coupling Type | Partner Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 4-Methoxybiphenyl-3-carbamate | 78% | |

| Buchwald-Hartwig | 4-Bromoaniline | N-(4-Aminophenyl)carbamate | 65% |

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the pyridine ring to pyridine-N-oxide, altering electronic properties.

-

Reduction : NaBH₄ selectively reduces the carbamate carbonyl to a methylene group .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | Pyridine-N-oxide derivative | 45% | |

| Reduction | NaBH₄, THF | N-(4-Methoxyphenyl)methylamine | 82% |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the carbamate C–O bond, generating free radicals detectable via EPR spectroscopy .

Applications :

Potential for photoaffinity labeling in biological studies .

Thermal Degradation

At temperatures >150°C, the carbamate decomposes into CO₂, pyridin-4-ylmethanol, and 4-methoxyaniline.

Kinetics :

Activation energy (Eₐ) calculated as 98 kJ/mol via TGA-DSC analysis.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Research :

- Pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate is being explored as a lead compound in the development of new anticancer agents. Compounds with similar structures have demonstrated significant cytotoxic effects against various human tumor cell lines, suggesting that this compound may also possess antitumor properties.

- The presence of both the pyridine and methoxyphenyl groups enhances interaction with biological targets, potentially modulating enzyme activities or cellular pathways involved in cancer progression.

-

Neuropharmacological Effects :

- Carbamates, including this compound, have been investigated for their neuropharmacological effects, such as anxiolytic and antidepressant-like activities. These compounds may influence neurotransmitter systems, providing therapeutic benefits in mood disorders.

-

Enzyme Inhibition :

- Interaction studies have focused on the binding affinity of this compound to various enzymes, including cytochrome P450 monooxygenases. Such studies are crucial for understanding how structural modifications can enhance biological activity and guide further optimization for therapeutic applications.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Activity :

- Neuropharmacological Investigations :

- Formulation Development :

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Comparative data for selected carbamates and related compounds:

- Key Trends :

Crystallographic and Conformational Analysis

Crystal structures reveal critical interactions:

- Benzyl N-(4-pyridyl)carbamate : Intra-layer N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å) stabilize the lattice .

- tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate: Dihedral angles between pyridine and phenyl rings (83.71°) indicate non-planar conformations, affecting binding pocket compatibility .

- This compound: Predicted to adopt a similar non-planar conformation, with the methoxy group participating in hydrogen bonding.

Drug-Likeness and ADME Properties

| Parameter | Pyridin-4-ylmethyl Carbamate | tert-Butyl N-(4-methoxyphenyl)carbamate | N-(4-Methoxyphenyl)pentanamide |

|---|---|---|---|

| Molecular Weight | 288.3 | 237.3 | 207.3 |

| LogP | 2.1 | 2.5 | 2.8 |

| Hydrogen Bond Acceptors | 4 | 3 | 2 |

| Rotatable Bonds | 5 | 3 | 4 |

Q & A

Q. What are the recommended safety protocols when handling pyridin-4-ylmethyl N-(4-methoxyphenyl)carbamate in laboratory settings?

While specific toxicity data for this compound may be limited, safety protocols for structurally similar carbamates (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) recommend:

- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Handling in a fume hood to minimize inhalation risks.

- Storage in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.

- Immediate disposal of spills using absorbent materials and neutralization protocols for carbamate derivatives .

Q. What synthetic methodologies are reported for this compound and related carbamate derivatives?

A common approach involves:

Nucleophilic substitution : Reacting 4-methoxyaniline with chloroformate derivatives (e.g., pyridin-4-ylmethyl chloroformate) in anhydrous dichloromethane.

Catalytic activation : Using triethylamine or DMAP as a base to facilitate carbamate bond formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

| Reaction Conditions | Yield | Reference |

|---|---|---|

| DCM, Et₃N, 0°C → RT, 12h | 75–85% | |

| THF, DMAP, reflux, 6h | 68% |

Q. How can crystallographic data repositories like the Cambridge Structural Database (CSD) aid in the structural analysis of this compound?

The CSD provides access to:

- Precedent crystal structures of carbamates (e.g., phenyl N-(4-methoxyphenyl)carbamate, COD ID 2230670).

- Key geometric parameters (bond lengths, angles) for validating experimental or computational models.

- Hydrogen-bonding patterns and packing motifs to predict solubility and stability .

Advanced Research Questions

Q. What computational approaches (e.g., density functional theory) are suitable for modeling the electronic structure and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can:

Q. What challenges arise in resolving crystallographic disorder in carbamate derivatives, and how can refinement strategies in SHELX address them?

Disorder in flexible groups (e.g., methoxyphenyl or pyridyl rings) can complicate structure determination. SHELX refinement strategies include:

Q. How do substituent effects on the pyridine and methoxyphenyl rings influence the compound's intermolecular interactions, as observed in crystal packing analyses?

Crystal structures of related compounds (e.g., COD 2230670) reveal:

- Methoxy groups : Participate in C–H···O hydrogen bonds, stabilizing layered packing.

- Pyridine rings : Engage in π-π stacking (3.5–4.0 Å distances) or lone-pair interactions with carbamate oxygen.

- Hydrophobic effects : Methyl/pyridyl groups create solvent-excluded regions, impacting solubility .

Data Contradictions and Resolution

- Synthetic yields : Discrepancies in reported yields (68% vs. 85%) may arise from solvent polarity or purification methods. Systematic screening of bases (e.g., Et₃N vs. DMAP) is recommended .

- Computational vs. experimental spectra : DFT-predicted NMR shifts may deviate due to solvent effects or crystal packing. Include implicit solvent models (e.g., PCM) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.